molecular formula C16H18FNO3S2 B2933266 N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1235089-35-6

N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No. B2933266
CAS RN: 1235089-35-6
M. Wt: 355.44
InChI Key: XDDGQRFUCJQDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group attached to an organic radical. They are widely used in medicine, primarily as antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with a benzene ring substituted with ethoxy, fluoro, and sulfonamide groups, the latter of which is further substituted with a cyclopropyl group and a thiophen-3-ylmethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of reactions, including substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of various functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Biochemical Evaluation and Enzyme Inhibition

N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide and related compounds have been studied for their potential as enzyme inhibitors. For instance, benzenesulfonamides have been evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurological disorders (Röver et al., 1997). Another study explored the synthesis of benzenesulfonamide derivatives and their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme related to inflammation and pain, suggesting their potential in the treatment of conditions like arthritis (Hashimoto et al., 2002).

Anticancer Potential

Several studies have examined the anticancer properties of benzenesulfonamide derivatives. A research on new benzenesulfonamides highlighted their cytotoxic activities against tumor cell lines and their potential as carbonic anhydrase inhibitors, which could be crucial for anti-tumor activity studies (Gul et al., 2016). Additionally, another study identified specific benzenesulfonamide compounds as leader anticancer compounds based on their cytotoxic/anticancer effects and CA inhibitory effects, marking them as potential drug candidates (Gul et al., 2018).

Pharmacological Activity

Research on 1,5-diarylpyrazoles having a substituted benzenesulfonamide moiety indicated that these compounds possess selective and potent cyclooxygenase (COX) inhibitory activities. This study's findings are significant for the development of COX-2 specific inhibitors, which have applications in treating inflammation and pain (Pal et al., 2003).

Application in Photodynamic Therapy

A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrated its potential as a photosensitizer in photodynamic therapy, a treatment modality for cancer. The compound's high singlet oxygen quantum yield makes it significant for this therapeutic approach (Pişkin et al., 2020).

Enantioselective Fluorination

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) is a novel electrophilic fluorinating reagent that was developed for enantioselective fluorination. Its unique steric properties enhance the enantioselectivity of the products, making it a significant contribution to synthetic chemistry (Yasui et al., 2011).

Mechanism of Action

If this compound were to have biological activity, the mechanism of action would depend on the specific biological target. For example, many sulfonamides act as inhibitors of bacterial enzymes .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential as a pharmaceutical compound, given the known biological activity of many sulfonamides .

properties

IUPAC Name

N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c1-2-21-16-6-5-14(9-15(16)17)23(19,20)18(13-3-4-13)10-12-7-8-22-11-12/h5-9,11,13H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDGQRFUCJQDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.